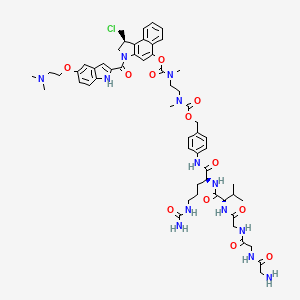

G3-VC-PAB-DMEA-Duocarmycin DM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C56H72ClN13O12 |

|---|---|

Molecular Weight |

1154.7 g/mol |

IUPAC Name |

[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C56H72ClN13O12/c1-33(2)50(66-48(73)30-62-47(72)29-61-46(71)28-58)52(75)65-42(12-9-19-60-54(59)77)51(74)63-37-15-13-34(14-16-37)32-81-55(78)68(5)20-21-69(6)56(79)82-45-26-44-49(40-11-8-7-10-39(40)45)36(27-57)31-70(44)53(76)43-25-35-24-38(17-18-41(35)64-43)80-23-22-67(3)4/h7-8,10-11,13-18,24-26,33,36,42,50,64H,9,12,19-23,27-32,58H2,1-6H3,(H,61,71)(H,62,72)(H,63,74)(H,65,75)(H,66,73)(H3,59,60,77)/t36-,42+,50+/m1/s1 |

InChI Key |

GUGYAPHPMAJYHQ-MUYWJSLASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CNC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CNC(=O)CNC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

G3-VC-PAB-DMEA-Duocarmycin DM chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and underlying mechanisms of G3-VC-PAB-DMEA-Duocarmycin DM, a potent antibody-drug conjugate (ADC) payload. This document is intended to serve as a core resource for researchers and professionals involved in the development of next-generation targeted cancer therapies.

Core Chemical Identity and Properties

This compound is a highly potent cytotoxic agent designed for targeted delivery to cancer cells via an antibody. It comprises a DNA-alkylating duocarmycin derivative linked to a peptide-based linker system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅₆H₇₂ClN₁₃O₁₂ | [1] |

| Molecular Weight | 1154.70 g/mol | [2] |

| CAS Number | 2415664-00-3 | [3][4] |

| Synonym | 4-((2S,5S)-14-Amino-5-isopropyl-4,7,10,13-tetraoxo-2-(3-ureidopropyl)-3,6,9,12-tetraazatetradecanamido)benzyl ((S)-1-(chloromethyl)-3-(5-(2-(dimethylamino)ethoxy)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl) ethane-1,2-diylbis(methylcarbamate) | [4] |

| Appearance | White to Off-white Solid | [] |

| Storage Conditions | -20°C | [] |

Chemical Structure and Components

The structure of this compound is modular, consisting of several key components that dictate its function. The detailed chemical name suggests "G3" is a peptide moiety, "VC" is a dipeptide linker, "PAB" is a self-immolative spacer, "DMEA" is a solubilizing group, and "Duocarmycin DM" is the cytotoxic payload.

Duocarmycin DM: The Cytotoxic Payload

Duocarmycin DM is a synthetic analogue of the natural product duocarmycin, a class of exceptionally potent antitumor antibiotics.[7] Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[8] This covalent modification of DNA disrupts its structure and function, leading to cell cycle arrest and apoptosis. Duocarmycins are effective against both dividing and non-dividing cells and can overcome multi-drug resistance mechanisms.[8]

The Linker System: G3-VC-PAB-DMEA

The linker is a critical component of the ADC, ensuring stability in circulation and facilitating the release of the payload within the target cancer cell.

-

VC (Valine-Citrulline) Linker: This dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.

-

PAB (p-aminobenzyl) Spacer: The PAB group acts as a self-immolative spacer. Following the cleavage of the VC linker, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the duocarmycin payload in its active form.

-

G3 Peptide Moiety: Based on the detailed chemical name, the "G3" component is a tripeptide-like structure that provides a point of attachment for conjugation to a monoclonal antibody, typically through a maleimide (B117702) group reacting with a thiol on the antibody.

-

DMEA ((Dimethylamino)ethoxy) Group: This functional group is attached to the indole (B1671886) ring of the duocarmycin payload and serves to enhance the solubility and reduce aggregation of the ADC, thereby improving its pharmacokinetic properties.[]

Mechanism of Action of a this compound-based ADC

The following diagram illustrates the proposed mechanism of action for an antibody-drug conjugate utilizing this payload.

Caption: Workflow of ADC targeting, internalization, and payload activation.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary and typically found in patent literature or internal documentation of chemical suppliers. However, a general workflow for the synthesis and analysis can be outlined.

General Synthesis Workflow

The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis for the linker and subsequent solution-phase conjugation to the duocarmycin payload.

Caption: A generalized workflow for the synthesis of the linker-payload and its conjugation to an antibody.

Characterization Methods

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the connectivity of the different components.

Biological Evaluation

The biological activity of this compound, once conjugated to a targeting antibody, is evaluated through a series of in vitro and in vivo assays.

Table 2: Key Biological Evaluation Assays

| Assay | Purpose |

| In vitro Cytotoxicity Assays | To determine the potency (e.g., IC₅₀ values) of the ADC against a panel of cancer cell lines with varying levels of target antigen expression. |

| Plasma Stability Assays | To evaluate the stability of the ADC in plasma and determine the rate of premature payload release. |

| In vivo Efficacy Studies | To assess the anti-tumor activity of the ADC in animal models (e.g., xenograft models). |

| Toxicology Studies | To determine the safety profile and maximum tolerated dose (MTD) of the ADC in relevant animal species. |

Signaling Pathways Affected by Duocarmycin DM

As a DNA alkylating agent, Duocarmycin DM triggers the DNA damage response (DDR) pathway. This leads to cell cycle arrest and, if the damage is too severe to be repaired, the induction of apoptosis.

Caption: Simplified signaling cascade initiated by duocarmycin-induced DNA damage.

Conclusion

This compound represents a sophisticated and highly potent payload for the development of antibody-drug conjugates. Its design incorporates a potent DNA alkylating agent with a cleavable linker system that is engineered for stability in circulation and efficient release within target cancer cells. Understanding the intricate details of its chemical structure, properties, and mechanism of action is paramount for the successful development of novel and effective cancer therapies. This guide provides a foundational understanding for researchers and drug developers working with this promising class of molecules.

References

G3-VC-PAB-DMEA-Duocarmycin DM: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) payload, G3-VC-PAB-DMEA-Duocarmycin DM. This document details the molecular interactions, cellular pathways, and key experimental data that define its potent anti-tumor activity.

Introduction

This compound is a highly potent cytotoxic payload designed for targeted delivery to cancer cells via an antibody-drug conjugate platform. It combines a DNA-alkylating agent, Duocarmycin DM, with a sophisticated linker system engineered for stability in circulation and efficient cleavage within the target cell. This guide will dissect the individual components of this conjugate and elucidate their synergistic roles in mediating cancer cell death.

Molecular Components and their Functions

The this compound drug-linker is a meticulously designed construct with each component playing a critical role in its overall function.

-

G3 (Gly-Gly-Gly) Peptide: This tripeptide motif primarily serves to enhance the hydrophilicity and solubility of the ADC.[1][] Improved aqueous solubility is crucial for preventing aggregation of the ADC, which can lead to instability and altered pharmacokinetic profiles.[1]

-

VC (Valine-Citrulline) Linker: The valine-citrulline dipeptide is a key element of the cleavable linker system.[3][4] It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often found in high concentrations within tumor cells.[5][6] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.[6]

-

PAB (p-Aminobenzylcarbamate) Spacer: The PAB group acts as a self-immolative spacer.[7] Following the enzymatic cleavage of the VC linker by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which in turn liberates the active Duocarmycin DM payload.[4]

-

DMEA (Dimethylethylenediamine): The DMEA component is incorporated to further enhance the solubility and reduce aggregation of the drug-linker conjugate, contributing to improved formulation stability and pharmacokinetics.

-

Duocarmycin DM: As the cytotoxic "warhead," Duocarmycin DM is a potent DNA alkylating agent.[8][9] It selectively binds to the minor groove of DNA, with a preference for AT-rich sequences.[9][10] Upon binding, it irreversibly alkylates the N3 position of adenine (B156593), causing a distortion of the DNA helix.[10][11] This disruption of DNA architecture inhibits essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.[9][10] Duocarmycins are effective at picomolar concentrations and can induce cytotoxicity at any phase of the cell cycle.[9][12]

Mechanism of Action: A Step-by-Step Pathway

The anti-tumor activity of an ADC utilizing the this compound payload follows a multi-step process, beginning with targeted delivery and culminating in apoptosis of the cancer cell.

-

Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell.

-

Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome facilitate the cleavage of the valine-citrulline linker.[5][6]

-

Payload Release: The cleavage of the VC linker initiates the self-immolation of the PAB spacer, resulting in the release of the active Duocarmycin DM payload into the cytoplasm of the cancer cell.[4]

-

Nuclear Translocation and DNA Alkylation: The released Duocarmycin DM translocates to the nucleus where it binds to the minor groove of DNA.[10] It then alkylates adenine bases, causing significant DNA damage.[10][11]

-

Induction of Cell Cycle Arrest and Apoptosis: The DNA damage induced by Duocarmycin DM triggers a cellular stress response, leading to the activation of DNA damage repair pathways.[10][13] However, the extensive and irreversible nature of the DNA alkylation often overwhelms these repair mechanisms.[10] This leads to the arrest of the cell cycle, typically at the G2/M phase, and the subsequent initiation of the apoptotic signaling cascade, resulting in programmed cell death.[10][12][13]

Quantitative Data

The following table summarizes key quantitative data for Duocarmycin SA, a closely related analogue of Duocarmycin DM, which provides insight into the potent cytotoxicity of this class of compounds.

| Parameter | Cell Line | Value | Reference |

| IC50 | Molm-14 (AML) | ~11 pM | [12] |

| Apoptosis Induction | Molm-14 (AML) | 56.7% at 100 pM (72h) | [12] |

| 92.0% at 500 pM (72h) | [12] | ||

| Cell Proliferation (EdU+) | Molm-14 (AML) | 14.3% at 100 pM (96h) | [12] |

| 2.9% at 500 pM (96h) | [12] |

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay

This protocol outlines a general method for assessing the cleavage of the VC-PAB linker by Cathepsin B.

Objective: To quantify the release of the payload from the ADC upon incubation with purified human Cathepsin B.[5]

Materials:

-

ADC construct (e.g., Antibody-G3-VC-PAB-DMEA-Duocarmycin DM)

-

Purified human Cathepsin B

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[5]

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

-

Prepare a working solution of Cathepsin B in the assay buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the assay buffer.

-

Initiate the cleavage reaction by adding the Cathepsin B solution to achieve a final enzyme concentration of approximately 20 nM and a substrate concentration of 1 µM.[5]

-

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 1, 2, 4, 8 hours).

-

Quenching: Stop the reaction at each time point by adding the quenching solution.

-

Analysis:

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant using LC-MS/MS to quantify the amount of released payload.

-

DNA Alkylation Assay (Conceptual)

This protocol provides a conceptual framework for demonstrating the DNA alkylating activity of Duocarmycin DM.

Objective: To detect the formation of covalent adducts between Duocarmycin DM and DNA.

Materials:

-

Duocarmycin DM

-

Purified DNA (e.g., plasmid DNA or a specific oligonucleotide sequence)

-

Reaction Buffer (e.g., Tris-EDTA buffer, pH 7.4)

-

HPLC system or gel electrophoresis equipment

Procedure:

-

Reaction Setup:

-

Combine Duocarmycin DM with the purified DNA in the reaction buffer.

-

-

Incubation: Incubate the mixture at 37°C for a specified period to allow for the alkylation reaction to occur.

-

Analysis:

-

HPLC Analysis: Analyze the reaction mixture by HPLC to detect the formation of new peaks corresponding to the Duocarmycin-DNA adduct. The rate of formation of these adducts can be monitored over time.

-

Gel Electrophoresis: Analyze the treated DNA on an agarose (B213101) or polyacrylamide gel. The formation of adducts may cause a shift in the migration of the DNA compared to an untreated control.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall mechanism of action of a this compound ADC.

Caption: Detailed linker cleavage and payload release mechanism.

References

- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. njbio.com [njbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

- 11. Distamycin A enhances the cytotoxicity of duocarmycin A and suppresses duocarmycin A-induced apoptosis in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of G3-VC-PAB-DMEA-Duocarmycin DM

For Researchers, Scientists, and Drug Development Professionals

Abstract

G3-VC-PAB-DMEA-Duocarmycin DM is a sophisticated drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This technical guide details its core components, a representative synthetic pathway, and standard characterization methodologies. The conjugate features the potent cytotoxic agent Duocarmycin DM, a DNA alkylating agent, connected to a precisely engineered linker system. This linker is composed of a hydrophilic G3 moiety, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a solubility-enhancing dimethylaminoethoxy (DMEA) group. While specific, proprietary synthesis and characterization data for this exact molecule are not publicly available, this guide provides a comprehensive overview based on established chemical principles and analogous compounds, offering a valuable resource for researchers in the field of targeted cancer therapy.

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The efficacy and safety of an ADC are critically dependent on the design of its components: the antibody, the cytotoxic payload, and the linker that connects them. This compound is a key example of a technologically advanced drug-linker construct designed for optimal performance in ADCs.

Duocarmycin DM , the cytotoxic payload, is a synthetic analogue of the natural product duocarmycin, a class of highly potent DNA alkylating agents. These compounds exert their cytotoxic effect by binding to the minor groove of DNA and alkylating the N3 position of adenine, leading to cell death.

The linker is a multi-component system meticulously designed for stability in circulation and efficient cleavage within the target cancer cell.

-

G3 Moiety: While the exact structure of "G3" is not publicly defined, it is likely a hydrophilic component, such as a short polyethylene (B3416737) glycol (PEG) chain or a peptide sequence, intended to improve the hydrophilicity and pharmacokinetic properties of the ADC.

-

Valine-Citrulline (VC): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. This ensures that the cytotoxic payload is released preferentially within cancer cells.

-

p-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the VC linker, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the active Duocarmycin DM payload.

-

Dimethylaminoethoxy (DMEA): This functional group is incorporated to enhance the aqueous solubility of the drug-linker conjugate, which is a crucial factor for formulation and in vivo performance.

This guide will now delve into a representative synthesis of this complex molecule and the analytical techniques used for its characterization.

Physicochemical Properties

A summary of the known and expected physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₅₆H₇₂ClN₁₃O₁₂ |

| Molecular Weight | 1154.7 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

| Purity (Typical) | >95% (as determined by HPLC) |

Representative Synthesis

The synthesis of this compound is a multi-step process that involves the synthesis of the G3-VC-PAB-DMEA linker followed by its conjugation to Duocarmycin DM. The following is a representative, conceptual synthetic workflow.

Synthesis of the G3-VC-PAB-DMEA Linker

The linker synthesis would likely proceed through a series of peptide couplings and functional group introductions. A possible, though not definitively published, sequence is outlined below.

Step 1: Synthesis of the VC-PAB fragment. This is a common motif in ADC linkers. It is typically synthesized by coupling Fmoc-protected valine to citrulline, followed by coupling to a PAB derivative.

Step 2: Introduction of the G3 and DMEA moieties. The G3 component would be coupled to the N-terminus of the VC dipeptide. The DMEA group would likely be introduced to a suitable functional group on the PAB spacer or the G3 component.

Conjugation of the Linker to Duocarmycin DM

The final step is the conjugation of the fully assembled G3-VC-PAB-DMEA linker to the Duocarmycin DM payload. This typically involves the activation of a carboxylic acid on the linker and its subsequent reaction with an amine or hydroxyl group on the Duocarmycin DM molecule.

Experimental Protocols (Representative)

The following are representative protocols for key steps in the synthesis, based on established methodologies for similar compounds.

Representative Protocol for VC-PAB Linker Synthesis

This protocol outlines a general approach for synthesizing a Val-Cit-PAB core structure.

-

Fmoc-Valine-Citrulline Coupling:

-

Dissolve Fmoc-Val-OH (1.1 eq) and L-Citrulline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous work-up and purify the product by flash chromatography.

-

-

Coupling to PAB:

-

Deprotect the N-terminus of the Fmoc-Val-Cit dipeptide using a solution of piperidine (B6355638) in DMF.

-

Couple the resulting free amine with a suitably activated p-aminobenzyl alcohol (PAB-OH) derivative.

-

Representative Protocol for Duocarmycin Conjugation

This protocol describes a general method for conjugating a linker to a Duocarmycin analogue.

-

Activation of the Linker:

-

Dissolve the G3-VC-PAB-DMEA linker (1.0 eq) in an anhydrous solvent like DMF.

-

Add a coupling agent such as HBTU (1.1 eq) and a base like DIPEA (2.0 eq) to activate the terminal carboxylic acid of the linker.

-

-

Conjugation Reaction:

-

To the activated linker solution, add Duocarmycin DM (1.2 eq).

-

Stir the reaction at room temperature under an inert atmosphere until LC-MS analysis indicates the completion of the reaction.

-

-

Purification:

-

The final this compound conjugate is purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

-

Characterization

The comprehensive characterization of this compound is essential to confirm its identity, purity, and stability.

| Analytical Technique | Purpose | Expected Results |

| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final compound and intermediates. | A single major peak indicating high purity (>95%). |

| MS (Mass Spectrometry) | To confirm the molecular weight of the final compound and key intermediates. | The observed mass should match the calculated molecular weight of C₅₆H₇₂ClN₁₃O₁₂. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | To elucidate the chemical structure and confirm the connectivity of the atoms. | The ¹H and ¹³C NMR spectra should show characteristic peaks corresponding to the protons and carbons of the G3, VC, PAB, DMEA, and Duocarmycin DM moieties. |

Visualization of Key Processes

Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action: Duocarmycin DNA Alkylation

The following diagram illustrates the mechanism of action of Duocarmycin.

Caption: Mechanism of action of a Duocarmycin-based ADC leading to cancer cell death.

Conclusion

This compound is a highly sophisticated and potent drug-linker conjugate that holds significant promise for the development of next-generation Antibody-Drug Conjugates. Its rational design, incorporating a potent cytotoxic agent with a multi-functional linker system, addresses key challenges in targeted cancer therapy, including payload delivery, solubility, and selective release. While the proprietary nature of its specific synthesis and characterization data necessitates the use of representative protocols and analogous information, this technical guide provides a robust framework for understanding the fundamental principles behind its design, synthesis, and analysis. Further research and development in this area will undoubtedly continue to refine and improve upon this promising class of anti-cancer agents.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Valine-Citrulline (VC) Linker Cleavage Mechanism by Cathepsin B

This technical guide provides a detailed examination of the mechanism governing the cleavage of the valine-citrulline (Val-Cit or VC) linker by the lysosomal protease Cathepsin B. This process is a critical element in the design of modern antibody-drug conjugates (ADCs), facilitating the specific release of cytotoxic payloads within target cancer cells.[1] The Val-Cit dipeptide is the most prevalent and well-studied protease-cleavable linker used in clinically approved and investigational ADCs.[1]

Introduction to ADC Linker Technology

Antibody-drug conjugates are a class of targeted therapies that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells.[1] The linker, which connects the antibody to the payload, is a crucial component that determines the ADC's stability in circulation and the efficiency of drug release at the target site.[1][] Protease-cleavable linkers are designed to be stable in the bloodstream but are readily cleaved by enzymes, such as Cathepsin B, which are highly active within the lysosomes of cancer cells.[1]

The Key Components: Cathepsin B and the Val-Cit-PABC Linker

Cathepsin B

Cathepsin B is a cysteine protease primarily located in lysosomes, the acidic organelles responsible for cellular degradation and recycling.[1] Its catalytic activity depends on a Cys-His dyad in its active site.[1] A distinctive feature of Cathepsin B is an "occluding loop" that enables it to function as both an endopeptidase and an exopeptidase.[1] For ADC therapy, it is significant that Cathepsin B is frequently overexpressed in various tumor types and demonstrates high activity in the acidic lysosomal environment (pH 4.5-5.5).[1] While initially considered the primary enzyme for VC linker cleavage, subsequent studies have shown that other cathepsins, such as S, L, and F, can also be involved.[3][4]

The Valine-Citrulline-PABC Linker

The Val-Cit-PABC linker is a multi-part system engineered for stability and efficient, traceless drug release.[1] Its components are:

-

Valine (Val) : This amino acid is positioned at the P2 position, where it interacts with the S2 subsite of the Cathepsin B active site.[1]

-

Citrulline (Cit) : A non-proteinogenic amino acid at the P1 position, which binds to the S1 subsite of the enzyme.[1] The selection of Val-Cit is based on its high susceptibility to cleavage by lysosomal proteases.[5]

-

p-Aminobenzyl Carbamate (PABC) : This self-immolative spacer is crucial for the efficient release of the unmodified drug.[3][4] Attaching the payload directly to the dipeptide can sterically hinder the enzyme's access; the PABC spacer resolves this issue and, upon cleavage, initiates an electronic cascade that liberates the payload.[3][4]

The Signaling Pathway: ADC Internalization and Payload Release

The release of the cytotoxic payload is a sequential process that begins after the ADC targets a cancer cell.

References

The Role of Dimethylethylamine (DMEA) in Enhancing Antibody-Drug Conjugate Linker Performance

For Immediate Release

[City, State] – [Date] – In the intricate landscape of Antibody-Drug Conjugate (ADC) design, the linker molecule plays a pivotal role in dictating the overall efficacy and safety of these targeted cancer therapeutics. A critical component that has emerged in advanced linker design is dimethylethylamine (DMEA). This in-depth technical guide elucidates the function of DMEA in ADC linkers, focusing on its role in modulating physicochemical properties and its integration into self-immolative systems for controlled payload release.

Introduction to ADC Linker Technology

Antibody-Drug Conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker's design is paramount, as it must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and specific cleavage at the tumor site.

The Val-Cit-PABC Self-Immolative System: A Foundation for DMEA Integration

A widely employed and clinically validated linker strategy is the use of a dipeptide, most commonly valine-citrulline (Val-Cit), in conjunction with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This system leverages the overexpression of lysosomal proteases, such as cathepsin B, within tumor cells.

Upon internalization of the ADC into the target cancer cell, cathepsin B cleaves the amide bond between the citrulline and the PABC spacer. This enzymatic cleavage initiates a cascade of spontaneous electronic rearrangements within the PABC moiety, a process known as self-immolation. This ultimately leads to the release of the cytotoxic payload in its active form.

dot

Caption: General mechanism of Val-Cit-PABC linker cleavage.

The Function of DMEA in ADC Linker Design

Dimethylethylamine (DMEA) is incorporated into ADC linkers, often as part of the self-immolative spacer system, to enhance the overall performance of the conjugate. Its primary functions are to improve the physicochemical properties of the linker-payload, which in turn positively impacts the characteristics of the final ADC.

Enhancement of Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This hydrophobicity can lead to several challenges during ADC development and manufacturing, including:

-

Aggregation: Hydrophobic interactions between ADC molecules can cause aggregation, leading to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.

-

Poor Solubility: Limited aqueous solubility of the linker-payload can complicate the conjugation process and the formulation of the final ADC product.

-

Accelerated Clearance: Hydrophobic ADCs are more prone to non-specific uptake and rapid clearance from circulation, reducing their therapeutic window.

The inclusion of the DMEA moiety, a tertiary amine, introduces a polar and ionizable group into the linker structure. At physiological pH, the tertiary amine of DMEA can be protonated, imparting a positive charge. This charge significantly increases the hydrophilicity and aqueous solubility of the linker-payload. By mitigating the hydrophobicity of the payload, DMEA contributes to:

-

Reduced aggregation of the ADC.

-

Improved solubility, facilitating formulation and manufacturing.

-

Potentially longer circulation half-life and improved pharmacokinetic profile.

dot

Caption: The functional benefits of incorporating DMEA into ADC linkers.

Role in the Self-Immolative Cascade

In linkers such as Mal-Phe-C4-Val-Cit-PAB-DMEA, the DMEA is part of the broader self-immolative machinery. While the primary trigger for payload release is the enzymatic cleavage of the Val-Cit dipeptide, the chemical nature of the leaving group can influence the kinetics of the subsequent self-immolation. The electronic properties of the DMEA-containing fragment may play a role in facilitating the efficient 1,6-elimination of the PABC spacer, ensuring a rapid and complete release of the payload once the ADC is internalized by the cancer cell. The tertiary amine of DMEA can influence the electron density of the PABC system, potentially impacting the rate of the self-immolation cascade.

Quantitative Data and Experimental Protocols

While the conceptual benefits of DMEA are well-recognized, publicly available head-to-head comparative data for linkers with and without DMEA is limited. However, the commercial availability of DMEA-containing linkers for ADC development underscores their value in the field. The following tables summarize representative data for ADCs utilizing Val-Cit-PABC-based linkers, which serve as a benchmark for the technology platform in which DMEA is incorporated.

Table 1: Representative In Vitro Cytotoxicity of ADCs with Val-Cit-PABC Linkers

| Cell Line | Target Antigen | Payload | IC50 (ng/mL) |

| Breast Cancer | HER2 | MMAE | 5-15 |

| Lymphoma | CD30 | MMAF | 1-10 |

| Ovarian Cancer | Folate Receptor α | PNU-159682 | 0.1-1 |

Table 2: Representative Pharmacokinetic Parameters of ADCs with Val-Cit-PABC Linkers in Rats

| Antibody Target | Payload | Half-life (days) | Clearance (mL/day/kg) |

| HER2 | MMAE | 5-7 | 5-10 |

| CD79b | MMAF | 4-6 | 8-15 |

Experimental Protocol: Synthesis of a Val-Cit-PABC-DMEA-Payload Conjugate

The synthesis of a DMEA-containing linker-payload is a multi-step process. The following provides a generalized workflow.

dotdot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

node[fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Synthesis of\nVal-Cit Dipeptide"]; B [label="2. Coupling to\nPABC-DMEA Spacer"]; C [label="3. Conjugation\nof Payload"]; D [label="4. Introduction of\nAntibody-Reactive Group"]; E [label="5. Purification of\nLinker-Payload"]; F [label="6. ADC Conjugation\nand Purification"];

A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#34A853"]; E -> F [color="#EA4335"]; }

In Vitro Cytotoxicity of G3-VC-PAB-DMEA-Duocarmycin DM in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of the G3-VC-PAB-DMEA-Duocarmycin DM antibody-drug conjugate (ADC) platform. Due to the limited availability of public data on this specific construct, this guide leverages analogous data from the clinically evaluated duocarmycin-based ADC, SYD985 (trastuzumab-vc-seco-DUBA), which shares a similar linker and payload technology. This guide details the mechanism of action, provides quantitative cytotoxicity data from relevant studies, outlines detailed experimental protocols for key in vitro assays, and includes visualizations of the underlying biological and experimental processes.

Introduction to the this compound ADC Platform

The this compound is a sophisticated drug-linker conjugate designed for the development of targeted antibody-drug conjugates.[1][2][3] This system is composed of several key components:

-

Duocarmycin DM: A highly potent synthetic analogue of duocarmycin, a DNA alkylating agent.[4][5][6][7] It exerts its cytotoxic effect by binding to the minor groove of DNA and alkylating adenine (B156593) bases, which ultimately leads to tumor cell apoptosis.[8][9][10][11][12]

-

VC-PAB Linker: A cathepsin B-cleavable linker comprising a valine-citrulline (VC) dipeptide and a p-aminobenzyl (PAB) self-immolative spacer.[1][13][14][15] This linker is designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cancer cell and subsequent cleavage by lysosomal proteases.

-

G3 Peptide: A triglycine (B1329560) (Gly-Gly-Gly) moiety, likely incorporated to enhance solubility and optimize the steric properties of the linker.[13][16][17]

-

DMEA: N,N-dimethylethylenediamine, which may function as a solubilizing agent or part of the spacer to ensure efficient drug release.[7][15][][19]

The modular design of this drug-linker conjugate allows for its conjugation to a monoclonal antibody that targets a specific tumor-associated antigen, thereby enabling the selective delivery of the potent Duocarmycin DM payload to cancer cells.

Mechanism of Action

The proposed mechanism of action for an ADC utilizing the this compound system begins with the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. Once inside the cell, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the VC linker. This cleavage initiates the self-immolation of the PAB spacer, resulting in the release of the active Duocarmycin DM payload into the cytoplasm. The payload then translocates to the nucleus, binds to the minor groove of DNA, and induces DNA alkylation, triggering the DNA damage response pathway and ultimately leading to apoptotic cell death.

Figure 1: Proposed mechanism of action for a this compound ADC.

In Vitro Cytotoxicity Data (Analogous Compound: SYD985)

While specific in vitro cytotoxicity data for an ADC with the this compound linker-drug is not publicly available, extensive data exists for the clinically evaluated ADC SYD985. SYD985 is composed of the anti-HER2 antibody trastuzumab conjugated to a duocarmycin payload via a cleavable vc-seco-DUBA linker.[20][21][22][23][24] The mechanism of action and expected performance of this ADC are highly analogous to a this compound based ADC targeting HER2.

The following tables summarize the in vitro cytotoxicity of SYD985 in a panel of breast cancer cell lines with varying levels of HER2 expression.

Table 1: In Vitro Cytotoxicity of SYD985 in HER2-Positive and HER2-Negative Cancer Cell Lines

| Cell Line | HER2 Status | IC50 (ng/mL) of SYD985 |

| SK-BR-3 | 3+ | 15 |

| NCI-N87 | 3+ | 20 |

| BT-474 | 3+ | 30 |

| AU565 | 2+ | 30 |

| MDA-MB-361 | 2+ | 40 |

| MDA-MB-175-VII | 1+ | 100 |

| KPL-1 | 1+ | 150 |

| MCF-7 | Negative | >1000 |

| MDA-MB-231 | Negative | >1000 |

Data adapted from preclinical studies on SYD985.[20][24]

Table 2: Bystander Killing Effect of SYD985 in Co-culture Experiments

| Co-culture Composition | Treatment | % Viable HER2-Negative Cells |

| HER2-Negative (NCI-H520) + HER2 3+ (SK-BR-3) | SYD985 (1 µg/mL) | Significantly Reduced |

| HER2-Negative (NCI-H520) + HER2 2+ (SK-OV-3) | SYD985 (1 µg/mL) | Significantly Reduced |

| HER2-Negative (NCI-H520) + HER2 1+ (MDA-MB-175-VII) | SYD985 (1 µg/mL) | Significantly Reduced |

| HER2-Negative (NCI-H520) alone | SYD985 (1 µg/mL) | No significant reduction |

Data conceptualized from bystander effect studies on SYD985.[20][21][22]

Detailed Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the cytotoxicity of an ADC constructed with this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][6][14][25][26]

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).

-

Incubate the plate for a specified period (e.g., 72-120 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[5][27][28][29]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture cells and treat with the ADC at the desired concentration and for the appropriate time.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Figure 3: Gating strategy for Annexin V/PI apoptosis assay.

Conclusion

The this compound drug-linker represents a potent and versatile platform for the development of next-generation antibody-drug conjugates. The duocarmycin payload offers a powerful DNA-alkylating mechanism of action, while the cleavable linker system is designed for stability in circulation and efficient payload release within target cells. The analogous data from the clinically evaluated ADC, SYD985, suggests that ADCs developed using this technology are likely to exhibit high potency against antigen-expressing cancer cells, including those with low antigen expression, and may induce a significant bystander effect. The experimental protocols provided in this guide offer a robust framework for the in vitro characterization of ADCs based on this promising technology. Further studies are warranted to fully elucidate the in vitro and in vivo efficacy and safety of ADCs constructed with the this compound system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Drug-Linker Conjugates | DC Chemicals [dcchemicals.com]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Gly3-VC-PAB-MMAE | Drug-Linker Conjugates for ADC | 2684216-48-4 | Invivochem [invivochem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. [PDF] The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 29. bosterbio.com [bosterbio.com]

Target Antigen Selection for G3-VC-PAB-DMEA-Duocarmycin DM Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical criteria for selecting a suitable target antigen for antibody-drug conjugates (ADCs) utilizing the G3-VC-PAB-DMEA-Duocarmycin DM linker-payload system. Duocarmycins are a class of highly potent DNA alkylating agents that can induce cell death in both dividing and non-dividing cells, making them attractive payloads for ADCs. The G3-VC-PAB-DMEA linker is a cleavable system designed to release the duocarmycin payload within the tumor microenvironment or inside the target cancer cell. Careful consideration of the target antigen's characteristics is paramount to the success of an ADC therapeutic.

Mechanism of Action of this compound ADCs

The efficacy of a this compound ADC is contingent on a sequence of events, each influenced by the choice of the target antigen.[1][2][3] The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[3] This binding event ideally triggers the internalization of the ADC-antigen complex into the cell.[4] Once inside, the ADC is trafficked to the lysosome, where the valine-citrulline (VC) linker is cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[4][5] This cleavage initiates a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PAB) spacer, ultimately releasing the potent duocarmycin DM payload. The released duocarmycin then alkylates DNA, leading to irreversible DNA damage and subsequent apoptosis of the cancer cell.[1][6]

Core Antigen Selection Criteria

The ideal target antigen for a this compound ADC should possess a specific set of characteristics to maximize therapeutic efficacy while minimizing off-target toxicity.

High and Homogeneous Tumor Expression

The target antigen should be highly and, ideally, homogeneously expressed on the surface of tumor cells. High expression increases the likelihood of ADC binding and subsequent payload delivery. While duocarmycin-based ADCs have shown efficacy in tumors with lower antigen expression levels compared to other payload classes, a higher antigen density generally correlates with improved potency.[6][7]

Limited Expression in Normal Tissues

To minimize on-target, off-tumor toxicity, the selected antigen should have limited or no expression on the surface of healthy cells.[8] A thorough expression profile across a wide range of normal tissues is a critical step in the validation of a potential target.

Cell Surface Localization

The antigen must be a cell-surface protein to be accessible to the circulating ADC. Intracellular proteins are not suitable targets for this ADC modality.

Efficient Internalization

Upon ADC binding, the antigen-ADC complex should be efficiently internalized by the cancer cell. The rate of internalization can significantly impact the efficacy of the ADC, as it dictates the speed at which the duocarmycin payload is delivered to the lysosome for activation.[9][10] While duocarmycin ADCs can exert a bystander effect, direct intracellular delivery remains a primary mechanism of action.[2][5]

Contribution to a Potent Bystander Effect

A key advantage of cleavable linkers like VC-PAB is their ability to mediate a "bystander effect."[2][5] This occurs when the released, cell-permeable duocarmycin payload diffuses out of the target cell and kills neighboring antigen-negative tumor cells.[7] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. Therefore, the target antigen should be expressed in a sufficient number of tumor cells to allow for an effective bystander killing of adjacent negative cells.

Quantitative Data and Experimental Protocols

The following tables summarize key quantitative data derived from preclinical studies of trastuzumab duocarmazine (SYD985), a well-characterized ADC with a duocarmycin payload and a vc-seco-DUBA linker, which is structurally and functionally analogous to the this compound system.[6]

In Vitro Cytotoxicity Data

| Cell Line | HER2 Status | IC50 (µg/mL) of SYD985 | IC50 (µg/mL) of T-DM1 |

| SK-BR-3 | 3+ | 0.024 | 0.088 |

| NCI-N87 | 3+ | ~0.03 | ~0.05 |

| SK-OV-3 | 2+ | 0.054 | 1.168 |

| MDA-MB-175-VII | 1+/0 | 0.072 | 3.035 |

Data adapted from preclinical studies on SYD985 in epithelial ovarian cancer cell lines.[6]

Experimental Protocols

This protocol is designed to determine the concentration of the ADC that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

ADC Treatment: Add serial dilutions of the this compound ADC to the cells. Include an untreated control and a vehicle control.

-

Incubation: Incubate the plates for 72-120 hours at 37°C.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

This assay quantifies the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.[11][12]

-

Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

-

Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

-

ADC Treatment: Treat the co-culture with the this compound ADC.

-

Incubation: Incubate the plate for 72-120 hours.

-

Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells in the presence and absence of the ADC.

This protocol outlines a general procedure for evaluating the anti-tumor activity of the ADC in a mouse xenograft model.

-

Tumor Implantation: Subcutaneously implant human tumor cells expressing the target antigen into immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, non-binding isotype control ADC, this compound ADC). Administer the treatments intravenously.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Analyze tumor growth inhibition and any regressions.

Conclusion

The selection of an appropriate target antigen is a multifaceted process that is critical for the development of a safe and effective this compound ADC. A successful candidate antigen will exhibit high and homogeneous expression on tumor cells with minimal expression in normal tissues. Furthermore, it must be a cell-surface protein that facilitates efficient internalization of the ADC. The potent bystander effect of duocarmycin-based ADCs also allows for the targeting of heterogeneous tumors. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of potential target antigens to ensure the selection of the most promising candidates for clinical development.

References

- 1. reference.medscape.com [reference.medscape.com]

- 2. onclive.com [onclive.com]

- 3. What is Trastuzumab duocarmazine used for? [synapse.patsnap.com]

- 4. adcreview.com [adcreview.com]

- 5. Novel trastuzumab duocarmazine significantly improved survival in advanced HER2-positive breast cancer | MDedge [mdedge.com]

- 6. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Ex… [ouci.dntb.gov.ua]

- 8. macrogenics.com [macrogenics.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. agilent.com [agilent.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for G3-VC-PAB-DMEA-Duocarmycin DM Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic agents. The G3-VC-PAB-DMEA-Duocarmycin DM drug-linker is a sophisticated system designed for the development of next-generation ADCs. This linker system features a cleavable valine-citrulline (VC) peptide bond, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and a dimethylethylenediamine (DMEA) moiety to enhance solubility and conjugation efficiency. The payload, Duocarmycin DM, is a highly potent DNA alkylating agent that can induce cell death in both dividing and non-dividing cells.[1][2]

This document provides a detailed protocol for the conjugation of a this compound maleimide-activated linker to a monoclonal antibody, methods for the characterization of the resulting ADC, and a protocol for evaluating its in vitro cytotoxicity. The methodologies described are based on established principles of ADC development, with specific examples drawn from the development of similar duocarmycin-based ADCs such as SYD985 (trastuzumab duocarmazine).[3][4][5][6]

Mechanism of Action

The this compound ADC targets cancer cells expressing a specific surface antigen recognized by the monoclonal antibody component. Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically via receptor-mediated endocytosis.[4] Once inside the lysosome of the cell, the VC linker is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. This cleavage initiates a self-immolation cascade of the PAB spacer, leading to the release of the active Duocarmycin DM payload into the cytoplasm.[4][7] The highly potent Duocarmycin DM then translocates to the nucleus, where it binds to the minor groove of DNA and alkylates adenine (B156593) bases, causing irreversible DNA damage and ultimately leading to apoptotic cell death.[2][6]

Figure 1: Mechanism of action of a Duocarmycin-based ADC.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of a maleimide-activated this compound linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound with a terminal maleimide (B117702) group

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: N-acetylcysteine

-

Reaction buffer: Borate buffered saline (BBS: 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5)

-

Organic co-solvent: Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the monoclonal antibody into the reaction buffer (BBS, pH 8.5) to a final concentration of 5-10 mg/mL.

-

-

Partial Reduction of Antibody Disulfide Bonds:

-

Add a calculated amount of TCEP solution to the antibody solution to achieve a molar ratio that results in the desired number of free thiol groups. A typical starting point is a 1.5 to 3-fold molar excess of TCEP per antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

-

Drug-Linker Conjugation:

-

Dissolve the this compound-maleimide in DMSO to prepare a stock solution (e.g., 10 mM). Note: Duocarmycin-based linkers can be unstable in solution; it is recommended to prepare this solution fresh.

-

Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 1.5 to 2-fold over the generated thiol groups.

-

Incubate the reaction at room temperature for 1-2 hours with gentle agitation, protected from light.

-

-

Quenching the Reaction:

-

Add a 2 to 5-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) to the reaction mixture to quench any unreacted maleimide groups.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

For HIC purification, a gradient elution can be used to separate ADC species with different drug-to-antibody ratios (DAR).[3]

-

-

Characterization and Storage:

-

Characterize the purified ADC for protein concentration, DAR, and aggregation.

-

Store the final ADC product at 2-8°C or as determined by stability studies.

-

Figure 2: Workflow for the conjugation of this compound.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common and effective method for determining the average DAR and the distribution of different drug-loaded species.

Materials:

-

Purified ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HIC mobile phases:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

-

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with a high percentage of Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

The unconjugated antibody will elute first, followed by ADC species with increasing DAR (DAR2, DAR4, etc.), as the conjugation of the hydrophobic drug-linker increases the retention time on the HIC column.

-

Calculate the average DAR by integrating the peak areas of each species and using the following formula:

-

Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

-

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a cell-based assay to determine the potency (IC50) of the ADC on target and non-target cell lines.

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

ADC and control antibodies (unconjugated mAb)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the unconjugated antibody control in cell culture medium.

-

Remove the old medium from the cells and add the diluted ADC and control solutions.

-

Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Data Presentation

The following tables provide representative data that can be generated from the characterization and in vitro evaluation of a duocarmycin-based ADC, such as one prepared with the this compound linker. The data is modeled after published results for similar ADCs like SYD985.[3][8]

Table 1: Characterization of a Duocarmycin-Based ADC

| Parameter | Result | Method |

| Average Drug-to-Antibody Ratio (DAR) | ~2.8 | HIC-HPLC |

| Monomer Purity | >95% | SEC-HPLC |

| Protein Concentration | 5.0 mg/mL | UV-Vis (A280) |

| Endotoxin Level | < 0.5 EU/mg | LAL Assay |

Table 2: In Vitro Cytotoxicity of a Duocarmycin-Based ADC

| Cell Line | Target Antigen Expression | IC50 (ng/mL) |

| SK-BR-3 (Breast Cancer) | High | 15 |

| NCI-N87 (Gastric Cancer) | High | 25 |

| MDA-MB-468 (Breast Cancer) | Negative | > 1000 |

| SW620 (Colon Cancer) | Negative | > 1000 |

Note: The IC50 values are representative and will vary depending on the specific antibody, target antigen, and cell line used.

Conclusion

The this compound drug-linker system offers a potent and versatile platform for the development of highly effective antibody-drug conjugates. The protocols provided herein outline a comprehensive approach for the conjugation, characterization, and in vitro evaluation of such ADCs. Careful optimization of the conjugation reaction and thorough characterization of the resulting ADC are critical for ensuring its quality, efficacy, and safety. The potent DNA-alkylating mechanism of Duocarmycin DM, combined with the targeted delivery afforded by the monoclonal antibody, holds significant promise for the treatment of various cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/52764 [onderzoekmetmensen.nl]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of G3-VC-PAB-DMEA-Duocarmycin DM ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and potential pharmacokinetic issues. Therefore, accurate and reproducible determination of the DAR is essential throughout the development and manufacturing of ADCs.

This document provides detailed application notes and protocols for the determination of the average DAR for ADCs constructed using the G3-VC-PAB-DMEA-Duocarmycin DM drug-linker. Duocarmycins are a class of highly potent DNA alkylating agents. The valine-citrulline (VC) linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target cells, releasing the active duocarmycin payload.

Three common analytical techniques for DAR determination will be discussed: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

I. Methods for DAR Determination

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique for characterizing the heterogeneity of ADCs and determining the average DAR.[1][2] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated drug-linkers increases, the hydrophobicity of the ADC molecule also increases, leading to stronger retention on the HIC column.[3]

Principle: ADCs are separated on a stationary phase with hydrophobic ligands under aqueous mobile phase conditions with a high salt concentration. A decreasing salt gradient is used to elute the ADC species, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing numbers of conjugated drugs (DAR=2, DAR=4, etc.).[4] The weighted average DAR is calculated from the relative peak areas of the different species.[5][]

Experimental Protocol: HIC-HPLC

Materials:

-

ADC sample (this compound)

-

Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol

-

HIC Column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

-

Chromatographic Conditions:

-

Column Temperature: 25°C

-

Flow Rate: 0.5 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

-

Gradient:

Time (min) % Mobile Phase B 0 0 25 100 30 100 31 0 | 35 | 0 |

-

-

Data Analysis:

-

Integrate the peak areas for each DAR species (DAR=0, DAR=2, DAR=4, etc.).

-

Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100 []

-

Data Presentation: HIC-HPLC

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR 0 | 8.5 | 15.2 |

| DAR 2 | 12.1 | 45.8 |

| DAR 4 | 15.3 | 30.5 |

| DAR 6 | 17.9 | 8.5 |

| Average DAR | 3.05 |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for DAR determination. For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis.[7] The separation is based on the hydrophobicity of the individual chains with and without the conjugated drug-linker.[5]

Principle: The ADC is treated with a reducing agent (e.g., DTT) to break the interchain disulfide bonds, yielding light chains (LC) and heavy chains (HC). These chains are then separated on a reversed-phase column. The conjugation of the hydrophobic drug-linker increases the retention time of the modified chains. The weighted average DAR is calculated from the peak areas of the unconjugated and conjugated light and heavy chains.[7]

Experimental Protocol: RP-HPLC

Materials:

-

ADC sample (this compound)

-

Reduction Buffer: 8 M Guanidine HCl, 500 mM Tris, pH 7.5

-

Reducing Agent: 1 M Dithiothreitol (DTT)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

RP-HPLC Column (e.g., Agilent PLRP-S)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation (Reduction):

-

Dilute the ADC sample to 1 mg/mL in the reduction buffer.

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 30 minutes.

-

-

Chromatographic Conditions:

-

Column Temperature: 80°C

-

Flow Rate: 0.5 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Gradient:

Time (min) % Mobile Phase B 0 25 20 55 22 90 25 90 26 25 | 30 | 25 |

-

-

Data Analysis:

-

Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain (HC-D).

-

Calculate the weighted average DAR using the following formula: DAR = 2 * [ (Σ Peak Area of conjugated LC species) / (Σ Peak Area of all LC species) + (Σ Peak Area of conjugated HC species) / (Σ Peak Area of all HC species) ] [8]

-

Data Presentation: RP-HPLC

| Chain | Peak | Retention Time (min) | Peak Area (%) |

| Light Chain | LC | 10.2 | 48.5 |

| LC-D1 | 12.8 | 51.5 | |

| Heavy Chain | HC | 15.1 | 24.0 |

| HC-D1 | 16.9 | 48.0 | |

| HC-D2 | 18.2 | 28.0 | |

| Average DAR | 3.05 |

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for unambiguous determination of the number of conjugated drugs.[5][9] This technique can be coupled with liquid chromatography (LC-MS) for online separation and analysis.[10]

Principle: The ADC sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the different species is measured. Deconvolution of the resulting mass spectrum yields the molecular weights of the unconjugated antibody and the various drug-loaded species. The relative abundance of each species is used to calculate the average DAR. For cysteine-linked ADCs, a "middle-up" approach involving IdeS digestion and reduction can be employed to analyze the light chain, Fd, and Fc/2 fragments.[10]

Experimental Protocol: LC-MS (Intact Mass Analysis)

Materials:

-

ADC sample (this compound)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

LC-MS system (e.g., Q-TOF) with a suitable column (e.g., Agilent PLRP-S)

Procedure:

-

Sample Preparation: Dilute the ADC sample to 0.1 mg/mL in Mobile Phase A. Deglycosylation with PNGase F can be performed to simplify the mass spectrum.

-

LC-MS Conditions:

-

Column Temperature: 80°C

-

Flow Rate: 0.3 mL/min

-

Gradient:

Time (min) % Mobile Phase B 0 20 10 60 12 90 15 90 16 20 | 20 | 20 |

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Range: 1000-4000 m/z

-

-

-

Data Analysis:

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

-

Identify the peaks corresponding to the different DAR species.

-

Calculate the relative abundance of each species from the peak intensities.

-

Calculate the weighted average DAR using the following formula: DAR = Σ (Relative Abundance of each species × Number of drugs for that species) / Σ (Relative Abundance of all species) [11]

-

Data Presentation: Mass Spectrometry

| DAR Species | Observed Mass (Da) | Relative Abundance (%) |

| DAR 0 | 148,500 | 15.0 |

| DAR 2 | 150,809 | 46.0 |

| DAR 4 | 153,118 | 30.0 |

| DAR 6 | 155,427 | 9.0 |

| Average DAR | 3.06 |

II. Visualization of Experimental Workflow

Caption: Workflow for DAR calculation using HIC, RP-HPLC, and MS.

III. Logical Relationship of DAR Calculation

Caption: Logical steps for determining the average Drug-to-Antibody Ratio.

Conclusion

The accurate determination of the Drug-to-Antibody Ratio is a critical aspect of the characterization and quality control of ADCs. HIC-HPLC, RP-HPLC, and Mass Spectrometry are powerful and complementary techniques for this purpose. The choice of method may depend on the specific characteristics of the ADC, the available instrumentation, and the stage of development. For this compound ADCs, all three methods can provide reliable DAR values, and often, orthogonal methods are used to confirm the results. It is important to note that for duocarmycin ADCs, challenges in LC-MS analysis have been reported, potentially requiring optimization of sample preparation and ionization strategies.[10] Careful method development and validation are crucial to ensure the accuracy and reproducibility of DAR measurements.

References

- 1. waters.com [waters.com]

- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 7. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 8. agilent.com [agilent.com]

- 9. youtube.com [youtube.com]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for In Vitro Efficacy of G3-VC-PAB-DMEA-Duocarmycin DM ADC

For Researchers, Scientists, and Drug Development Professionals

Introduction

G3-VC-PAB-DMEA-Duocarmycin DM is an antibody-drug conjugate (ADC) payload that combines a potent DNA alkylating agent, Duocarmycin DM, with a linker system designed for targeted delivery to cancer cells. This ADC payload consists of a cleavable valine-citrulline (VC) linker, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and a drug moiety. The G3 component represents a third-generation linker technology aimed at improving stability and efficacy. This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy of ADCs constructed with this payload.

Mechanism of Action